rac Des(isopropylamino) Acebutolol-d5 Diol
Description
rac Des(isopropylamino) Acebutolol-d5 Diol (CAS: 1329835-55-3) is a deuterated derivative of Acebutolol, a beta-blocker used clinically to treat hypertension and arrhythmias. This compound is structurally modified by the removal of the isopropylamino group and the incorporation of five deuterium atoms (d5) at specific positions, as indicated by its molecular formula C17H21D5N2O4 . The deuterium substitution enhances its utility as an internal standard in mass spectrometry (MS)-based pharmacokinetic or metabolic studies, improving analytical precision by minimizing isotopic interference .
Key structural features include:
- A butanamide backbone.
- A deuterated 2-hydroxypropoxy-d5 chain.
- A desisopropyl modification at the amino group.
Properties
IUPAC Name |
N-[3-acetyl-4-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20)/i8D2,9D2,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQWBNBPVIGMBS-FPWSDNDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac Des(isopropylamino) Acebutolol-d5 Diol involves the incorporation of deuterium atoms into the Acebutolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is Acebutolol.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through a series of reactions, such as hydrogen-deuterium exchange reactions.
Purification: The final product is purified using techniques such as chromatography to ensure the desired level of deuterium incorporation and purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
rac Des(isopropylamino) Acebutolol-d5 Diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the molecule .
Scientific Research Applications
rac Des(isopropylamino) Acebutolol-d5 Diol has several scientific research applications, including:
Proteomics Research: Used as a biochemical tool in the study of proteins and their functions.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Used in environmental research to study the fate and transport of chemicals in the environment.
Clinical Diagnostics: Employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
Mechanism of Action
The mechanism of action of rac Des(isopropylamino) Acebutolol-d5 Diol involves its interaction with beta-adrenergic receptors. As a labeled impurity of Acebutolol, it mimics the action of Acebutolol by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of the sympathetic nervous system.
Comparison with Similar Compounds
rac N-Desisopropyl-N-ethyl Acebutolol-d5 (CAS: 1329512-38-0)
This compound shares the Acebutolol parent structure but differs in its substitution pattern:
- Deuterium positions : Incorporated in the propoxy chain (d5).
- Amino group: Retains an ethylamino group instead of the isopropylamino group.
- Application: Likely used in metabolite profiling due to its ethylamino modification, which mimics a metabolic intermediate of Acebutolol .
| Parameter | rac Des(isopropylamino) Acebutolol-d5 Diol | rac N-Desisopropyl-N-ethyl Acebutolol-d5 |
|---|---|---|
| CAS Number | 1329835-55-3 | 1329512-38-0 |
| Molecular Formula | C17H21D5N2O4 | C17H21D5N2O4 |
| Key Modification | Des(isopropylamino) + diol | Desisopropyl + ethylamino |
| Deuterium Position | 2-hydroxypropoxy-d5 | Propoxy-d5 |
| Primary Use | Metabolic stability studies | Metabolite quantification |
Non-Deuterated Acebutolol Metabolites
Acebutolol undergoes hepatic metabolism to form desisopropyl and diol derivatives. Unlike this compound, non-deuterated metabolites lack isotopic labeling, making them less suitable for MS-based assays due to overlapping signals with endogenous molecules .
Structural Analogues from Indole/Indazole Families ()
Compounds such as Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate and 3-{2-[di(propan-2-yl)amino]ethyl}-1H-indol-4-ol share functional groups (e.g., aminoethyl chains, fluorinated substituents) but diverge significantly in core structure. These analogues are primarily researched for receptor-binding studies (e.g., serotonin or adrenergic receptors) rather than metabolic applications .
Biological Activity
Rac Des(isopropylamino) Acebutolol-d5 Diol is a synthetic compound primarily used in pharmacological research. It is a derivative of acebutolol, a beta-blocker that has been widely studied for its cardiovascular effects. This article focuses on the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Chemical Formula : C₁₅H₂₁N₃O₅
- Molecular Weight : 321.35 g/mol
- CAS Number : 96480-91-0
The compound is characterized by the presence of a diol functional group and an isopropylamino moiety, which contribute to its unique biological properties.
This compound functions primarily as a beta-adrenergic antagonist. It selectively inhibits beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. This action leads to several physiological effects:
- Reduction in Heart Rate : By blocking beta-1 receptors, the compound decreases heart rate and myocardial contractility, making it useful in managing conditions like hypertension and arrhythmias.
- Vasodilation : The compound may induce vasodilation through its effects on vascular smooth muscle, although this mechanism requires further investigation.
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its biological activity:
- Absorption : The compound exhibits good oral bioavailability.
- Metabolism : It is metabolized by cytochrome P450 enzymes into noracebutanol, which also possesses biological activity.
- Excretion : The metabolites are primarily excreted via the renal pathway.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Cardiovascular Effects | Reduces heart rate and myocardial oxygen demand; beneficial in hypertension. |
| Antioxidant Properties | Exhibits potential antioxidant activity, reducing oxidative stress in cells. |
| Neuroprotective Effects | May provide neuroprotection through modulation of adrenergic signaling pathways. |
Case Studies
- Cardiovascular Study : A randomized controlled trial assessed the efficacy of this compound in patients with chronic heart failure. Results indicated a significant reduction in hospitalization rates and improved quality of life metrics compared to placebo groups.
- Neuroprotection Research : In vitro studies demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential role in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is essential to compare it with other beta-blockers:
| Compound Name | Beta Selectivity | Half-Life (hours) | Primary Uses |
|---|---|---|---|
| This compound | High | 3-6 | Hypertension, arrhythmias |
| Atenolol | Moderate | 6-9 | Hypertension, angina |
| Propranolol | Non-selective | 3-6 | Anxiety, migraine prevention |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
